4-Nitroso-1-benzofuran-5-ol
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Overview
Description
4-Nitroso-1-benzofuran-5-ol: is a heterocyclic organic compound that features a benzofuran ring system with a nitroso group at the 4-position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroso-1-benzofuran-5-ol typically involves the nitration of benzofuran derivatives followed by reduction and subsequent nitrosation. One common method includes the nitration of benzofuran using nitric acid and sulfuric acid to introduce a nitro group, which is then reduced to an amino group using a reducing agent like tin(II) chloride. The amino group is then converted to a nitroso group using nitrous acid .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of advanced synthetic techniques such as microwave-assisted synthesis to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Nitroso-1-benzofuran-5-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen with a catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amino-substituted benzofuran derivatives.
Substitution: Benzofuran derivatives with different functional groups at the 4-position.
Scientific Research Applications
Chemistry: 4-Nitroso-1-benzofuran-5-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the study of enzyme inhibition and as a probe in biochemical assays .
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anticancer, antibacterial, and antifungal agents .
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Nitroso-1-benzofuran-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Benzofuran: A parent compound with a similar structure but without the nitroso group.
4-Nitrobenzofuran: A compound with a nitro group instead of a nitroso group at the 4-position.
5-Bromo-2-furanmethanol: A benzofuran derivative with a bromine atom at the 5-position.
Uniqueness: 4-Nitroso-1-benzofuran-5-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
177725-66-5 |
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Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.132 |
IUPAC Name |
4-nitroso-1-benzofuran-5-ol |
InChI |
InChI=1S/C8H5NO3/c10-6-1-2-7-5(3-4-12-7)8(6)9-11/h1-4,10H |
InChI Key |
XXVBXIHORXSDGY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C(=C1O)N=O |
Synonyms |
5-Benzofuranol, 4-nitroso- |
Origin of Product |
United States |
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